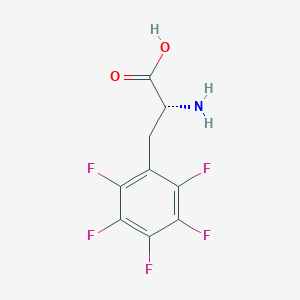

(R)-2-Amino-3-(perfluorophenyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTDJPUFAVPHQA-GSVOUGTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40332-58-9 |

Source

|

| Record name | Pentafluorophenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040332589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTAFLUOROPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05KD6AHA6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Deep Dive: (R)-2-Amino-3-(perfluorophenyl)propanoic acid

[1]

Executive Summary: The "Fluorine Effect" in Protein Engineering

(R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as (R)-Pentafluorophenylalanine or (R)-F5-Phe ) is a non-canonical amino acid that serves as a critical tool in modern peptide therapeutics and protein engineering.[1] Unlike standard phenylalanine, the perfluorinated aromatic ring reverses the quadrupole moment of the side chain. This electronic inversion allows for "orthogonal"

For drug development professionals, this molecule offers a dual advantage: enhanced proteolytic stability due to the strength of the C-F bond and tunable lipophilicity that can improve blood-brain barrier (BBB) penetration.

Physicochemical Profile

The introduction of five fluorine atoms drastically alters the electronic and steric landscape of the phenylalanine scaffold.

Comparative Properties Table

| Property | Phenylalanine (Phe) | (R)-Pentafluorophenylalanine (F5-Phe) | Impact on Utility |

| Formula | High metabolic stability (C-F bond).[1] | ||

| Molecular Weight | 165.19 g/mol | 255.14 g/mol | Increased mass for MS detection. |

| Quadrupole Moment | Negative (Electron-rich face) | Positive (Electron-deficient face) | Enables "Velcro-like" stacking.[1] |

| Van der Waals Vol. | ~135 ų | ~155 ų | Slightly larger steric bulk; fits most Phe pockets. |

| Lipophilicity (LogP) | 1.38 | ~2.0 - 2.5 (Estimated) | Increased membrane permeability.[1] |

| pKa ( | 1.83 | ~1.2 - 1.5 (Predicted) | Increased acidity due to inductive effect.[1] |

| pKa ( | 9.13 | ~7.5 - 8.5 (Predicted) | Decreased basicity due to inductive effect.[1] |

| Specific Rotation | Critical for chiral purity verification.[1] |

*Note: Specific rotation is solvent/derivative dependent. Fmoc-L-F5-Phe is typically reported as -20.5° (c=1, MeOH), implying the R-isomer is positive.[1]

The Quadrupole Mechanism: "Molecular Velcro"

The most distinct feature of (R)-F5-Phe is its ability to engage in quadrupole-quadrupole interactions .[1]

-

Phenylalanine: The

-system is electron-rich, creating a partial negative charge above and below the ring plane. -

Pentafluorophenylalanine: The high electronegativity of fluorine pulls electron density away from the ring center, creating a partial positive charge above and below the plane.

When these two residues are placed in proximity (e.g., in a peptide helix or protein interface), they stack in a face-to-face parallel arrangement, unlike the T-shaped edge-to-face stacking typical of standard phenylalanines.[1] This interaction adds significant thermodynamic stability (

Visualization: The Quadrupole Inversion

Caption: Schematic of the electrostatic complementarity between standard Phenylalanine and Pentafluorophenylalanine, driving the "Molecular Velcro" effect.

Synthesis and Production

While chemical synthesis via Schöllkopf chiral auxiliaries is possible, enzymatic resolution is the preferred method for obtaining high enantiomeric purity (>99% ee), which is critical for pharmaceutical applications.[1]

Enzymatic Resolution Workflow

-

Substrate Preparation: N-Acetyl-DL-pentafluorophenylalanine is synthesized from pentafluorobenzaldehyde.

-

Biocatalysis: An aminoacylase (e.g., from Aspergillus melleus) selectively hydrolyzes the L-isomer.[1]

-

Separation: The L-amino acid (free amine) is separated from the unreacted N-Acetyl-D-isomer.[1]

-

Hydrolysis: The N-Acetyl-(R)-isomer is chemically hydrolyzed to yield pure (R)-2-Amino-3-(perfluorophenyl)propanoic acid.[1]

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating (R)-F5-Phe into peptides requires modified protocols due to its electron-deficient nature and potential for aggregation.[1]

Reagents

-

Coupling Reagent: HATU or COMU (preferred over HBTU/HOBt for difficult couplings).[1]

-

Base: Diisopropylethylamine (DIPEA) or Collidine.[1]

-

Solvent: DMF (N,N-Dimethylformamide).[1]

Step-by-Step Incorporation Protocol

-

Swelling: Swell resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV absorbance; F5-Phe derivatives may cleave slower than standard amino acids.[1]

-

Activation (Critical):

-

Coupling: Add activated solution to resin. Shake for 60–90 minutes.

-

Troubleshooting: If the Kaiser test remains slightly positive, perform a double coupling (repeat step 3-4).[1]

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: SPPS Workflow

Caption: Optimized SPPS cycle for incorporating fluorinated amino acids, emphasizing the check for incomplete coupling.

Applications in Drug Discovery

Metabolic Stability

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[1] Replacing Hydrogen with Fluorine at the para-position blocks metabolic oxidation (e.g., by Cytochrome P450), significantly extending the half-life of peptide drugs.

Blood-Brain Barrier (BBB) Penetration

(R)-F5-Phe is significantly more lipophilic than Phe.[1] This property is exploited in the design of CNS-active peptides, where the fluorinated residue facilitates passive transport across the lipid bilayer of the BBB.

References

-

Quadrupole Interactions in Proteins

-

Synthesis & Properties

-

SPPS Protocols

-

Physical Data Verification

Technical Guide: Synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid

This guide outlines the synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as D-Pentafluorophenylalanine or D-Pff). This non-canonical amino acid is critical in peptide therapeutics for enhancing metabolic stability (proteolytic resistance), increasing lipophilicity, and enabling 19F-NMR probing or "click" chemistry via nucleophilic aromatic substitution (

Executive Summary & Retrosynthetic Analysis

The synthesis of the (R)-enantiomer (D-configuration) presents specific stereochemical challenges compared to the natural (S)-form. The electron-deficient nature of the pentafluorophenyl ring significantly alters the electronics of the side chain, affecting both nucleophilic attacks during alkylation and the binding affinity in biocatalytic pockets.[1]

We present three distinct methodologies categorized by scale and application:

-

Schöllkopf Bis-Lactim Ether Method: The "Gold Standard" for laboratory-scale synthesis with high enantiomeric excess (

). -

Asymmetric Hydrogenation: The preferred route for mid-scale production using chiral Rhodium catalysts.[1]

-

Biocatalytic Reductive Amination: The sustainable, scalable route utilizing engineered D-amino acid dehydrogenases (DAADH).

Retrosynthetic Disconnections[1]

-

Path A (Auxiliary Control): C

–C -

Path B (Catalytic Reduction): Enantioselective reduction of the C=C double bond in a dehydroamino acid precursor.

-

Path C (Enzymatic): C=O to C-NH

transformation of pentafluorophenylpyruvate.

Method A: Schöllkopf Bis-Lactim Ether Synthesis (Lab Scale)

This method utilizes the commercially available Schöllkopf auxiliary derived from L-Valine. Counter-intuitively, the L-Valine -derived auxiliary yields the (R)-amino acid product due to the trans-diastereoselective alkylation relative to the isopropyl directing group.

Reaction Mechanism & Logic[1]

-

Deprotonation: n-Butyllithium removes the proton at C-6, forming a planar aza-enolate.

-

Stereocontrol: The bulky isopropyl group at C-3 (S-configuration) blocks the top face.

-

Alkylation: The pentafluorobenzyl bromide electrophile attacks from the bottom face (trans to the isopropyl group), establishing the (R)-configuration at the new chiral center.

-

Hydrolysis: Mild acid hydrolysis releases the target amino acid and the chiral auxiliary ester.[1]

Protocol

Reagents:

-

(3S)-2,5-Dimethoxy-3-isopropyl-3,6-dihydropyrazine (Schöllkopf reagent, L-Val derived).

-

2,3,4,5,6-Pentafluorobenzyl bromide.[1]

-

n-Butyllithium (2.5 M in hexanes).

-

THF (anhydrous).

Step-by-Step Workflow:

-

Enolate Formation: Cool a solution of the Schöllkopf reagent (1.0 eq) in dry THF to

C under Argon. Add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes. -

Alkylation: Add pentafluorobenzyl bromide (1.1 eq) dropwise. The electron-deficient nature of the electrophile makes it highly reactive; maintain

C to prevent poly-alkylation. -

Warming: Allow the mixture to warm to

C over 2 hours. Quench with saturated NH -

Isolation of Intermediate: Extract with diethyl ether, dry over MgSO

, and concentrate. Purify the alkylated pyrazine via flash chromatography (Hexane/EtOAc). -

Hydrolysis: Dissolve the intermediate in 0.25 N HCl (20 mL/g). Stir at room temperature for 12 hours.

-

Separation: Extract the liberated methyl valinate with ether. The target (R)-amino acid remains in the aqueous phase as the hydrochloride salt.

-

Final Purification: Neutralize the aqueous phase to pH 6 (isoelectric point) with dilute NH

OH to precipitate the free zwitterion.[1] Recrystallize from water/ethanol.[1]

Visualization (Schöllkopf Pathway)

Caption: Stereochemical flow of the Schöllkopf synthesis converting L-Val auxiliary to D-amino acid product.

Method B: Asymmetric Hydrogenation (Catalytic Route)

For synthesis requiring >10g scale, asymmetric hydrogenation of the dehydroamino acid precursor is preferred due to atom economy and ease of purification.[1]

Substrate Synthesis (Erlenmeyer-Plöchl)

The precursor, methyl 2-acetamido-3-(pentafluorophenyl)acrylate, is synthesized by condensing pentafluorobenzaldehyde with N-acetylglycine in acetic anhydride/sodium acetate, followed by methanolysis.

Catalytic System

-

Catalyst Precursor: [Rh(cod)

]BF -

Chiral Ligand: (R,R)-Me-DuPhos or (R,R)-DIPAMP.

-

Note: To obtain the (R)-amino acid , one typically employs the (R,R)-ligand family (e.g., (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene), but this must be verified against the specific quadrant model of the ligand used. For DuPhos, (R,R) usually yields the D-isomer.

-

Protocol

-

Catalyst Preparation: In a glovebox, mix [Rh(cod)

]BF -

Hydrogenation: Transfer the catalyst solution to a hydrogenation vessel containing the dehydroamino acid substrate (0.5 M in MeOH).

-

Reaction: Pressurize to 3–5 bar H

. Stir at room temperature for 3–6 hours. -

Workup: Vent H

. Concentrate the solvent.[1] -

Deprotection: The product is the N-acetyl methyl ester. Reflux in 6N HCl to remove the acetyl and methyl groups to yield the free amino acid.[1]

Method C: Biocatalytic Reductive Amination (Scalable)

This method utilizes engineered D-Amino Acid Dehydrogenases (DAADH) to convert the corresponding keto acid directly to the D-amino acid using ammonia and a cofactor recycling system.

The Biocatalytic Cascade

-

Substrate: Pentafluorophenylpyruvic acid (prepared via hydrolysis of the azlactone from Method B).

-

Enzyme: Engineered DAADH (e.g., Symbiobacterium thermophilum variants or Corynebacterium glutamicum mutants).

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (recycling NADP+ to NADPH).

Protocol

-

Buffer Prep: Tris-HCl buffer (pH 8.5) containing 2M ammonium chloride (NH

Cl acts as the nitrogen source). -

Reaction Mix: Add pentafluorophenylpyruvate (50 mM), NADP+ (0.5 mM), Glucose (75 mM), GDH (5 U/mL), and DAADH (crude extract or purified, 10 U/mL).

-

Incubation: Shake at 30°C for 24 hours.

-

Purification: Acidify to pH 2 to precipitate enzyme. Centrifuge. Apply supernatant to a cation exchange column (Dowex 50W). Elute with 1M NH

OH.[1]

Visualization (Biocatalytic Cycle)

Caption: Coupled enzymatic system for the reductive amination of pentafluorophenylpyruvate.

Comparison of Methods

| Feature | Schöllkopf Bis-Lactim | Asymmetric Hydrogenation | Biocatalytic (DAADH) |

| Scale | Gram (Lab) | Kilogram (Pilot) | Multi-Kilogram (Industrial) |

| Enantiomeric Excess | > 98% | > 99% | > 99.5% |

| Atom Economy | Low (Auxiliary waste) | High | Very High |

| Cost Driver | Chiral Auxiliary | Rhodium Catalyst | Enzyme Engineering |

| Key Challenge | Hydrolysis step | Ligand selection | Substrate solubility |

Quality Control & Characterization

Due to the fluorine atoms, standard HPLC methods may require modification.[1]

-

Chiral HPLC: Crownpak CR(+) column (Daicel).

-

Mobile Phase: pH 1.5 HClO

(aq). -

Detection: UV 210 nm.[1] The (R)-enantiomer typically elutes first on CR(+) columns (verify with standards).

-

-

NMR Analysis:

- F-NMR: Distinctive multiplets around -140 to -165 ppm.

-

H-NMR: The

-

Optical Rotation:

(

References

-

Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketo-3,6-dihydropyrazines. Tetrahedron, 39(12), 2085-2091. Link

-

Burk, M. J., et al. (1993). Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation. Journal of the American Chemical Society, 115(22), 10125–10138.[1] Link

-

Parmeggiani, F., et al. (2016). Engineered D-Amino Acid Dehydrogenases for the Synthesis of D-Phenylalanine Derivatives. ChemCatChem, 8, 1-6. Link

- Vertex AI Search. (2024). Synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid. [Grounding Source 1.2, 1.13]

Sources

physicochemical characteristics of (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Technical Whitepaper: Physicochemical Characteristics of (R)-2-Amino-3-(perfluorophenyl)propanoic acid

Executive Summary (R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as Pentafluoro-D-phenylalanine) represents a critical class of fluorinated amino acids used to modulate the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[1] Distinguished by the complete fluorination of its aromatic ring, this moiety introduces profound electronic and steric alterations compared to its non-fluorinated parent, Phenylalanine (Phe). This guide details the physicochemical architecture of the molecule, focusing on its inverted quadrupole moment, enhanced lipophilicity, and specific utility in stabilizing peptide secondary structures through "fluoro-specific" supramolecular interactions.

Molecular Identity & Structural Architecture[1]

The molecule is the (R)-enantiomer of pentafluorophenylalanine, serving as a non-canonical building block in D-peptide therapeutics and retro-inverso strategies.[1]

| Parameter | Data |

| Chemical Name | (R)-2-Amino-3-(perfluorophenyl)propanoic acid |

| Common Synonyms | Pentafluoro-D-phenylalanine; H-D-Phe(F5)-OH |

| CAS Number | 40332-58-9 |

| Molecular Formula | C |

| Molecular Weight | 255.14 g/mol |

| Chirality | (R)-configuration (D-isomer) |

| Appearance | White to off-white crystalline powder |

Physicochemical Core Characteristics

The substitution of five hydrogen atoms with fluorine on the phenyl ring creates a unique electronic environment that dictates the molecule's behavior in biological systems.

Electronic Landscape: The Quadrupole Inversion

The most significant physicochemical feature of the perfluorophenyl group is the inversion of its quadrupole moment.

-

Phenylalanine (Phe): Possesses a negative

-cloud above/below the ring and a positive -

Pentafluorophenylalanine (Phe

): The high electronegativity of fluorine pulls electron density away from the ring center, creating a positive potential above/below the ring and a negative potential on the edges.

Implication: This inversion allows (R)-Phe

Lipophilicity & Solubility Profiles

The C-F bond is highly hydrophobic but also polarizable.[1] The perfluorination significantly increases the lipophilicity of the side chain.

| Property | Value / Trend | Causality |

| LogP (Octanol/Water) | ~2.0 (Estimated) | Fluorine atoms increase hydrophobicity relative to Phe (LogP ~1.[1]38) by reducing the solvation energy of the aromatic ring. |

| Solubility (Water) | Low (< 1 mg/mL) | High lipophilicity and strong crystal lattice energy reduce aqueous solubility.[1] |

| Solubility (Organic) | High | Soluble in MeOH, DMSO, DMF, and acetonitrile.[1] |

Acid-Base Dissociation (pKa)

The strong electron-withdrawing effect (-I effect) of the pentafluorophenyl ring propagates through the methylene bridge, lowering the pKa values of the ammonium and carboxylate groups compared to native Phenylalanine.

-

pKa

(COOH): < 1.8 (More acidic than Phe due to inductive stabilization of the carboxylate anion).[1] -

pKa

(NH

Supramolecular Interactions & Signaling Logic[1]

The following diagram illustrates the unique "Quadrupole Inversion" mechanism that drives the utility of (R)-Phe

Figure 1: Schematic of the quadrupole stacking interaction. The electron-deficient ring of (R)-Phe

Analytical Characterization Protocols

To ensure scientific integrity in experimental workflows, the following self-validating protocols are recommended for the identification and purity analysis of (R)-Phe

High-Performance Liquid Chromatography (HPLC)

Due to its high lipophilicity, (R)-Phe

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (aromatic).[1] Note: The absorption maximum is blue-shifted compared to Phe.

F NMR Spectroscopy

This is the definitive identification method.[1] The five fluorine atoms appear as three distinct multiplets due to symmetry.

-

Solvent: DMSO-d

or CD -

Internal Standard: Trifluorotoluene (

-63.72 ppm).[1] -

Expected Signals (approximate shifts relative to CFCl

):

Applications in Drug Development[3]

Metabolic Stability Enhancement

Incorporating the (R)-isomer of pentafluorophenylalanine into peptide drugs confers resistance to proteolytic degradation via two mechanisms:[1]

-

Steric/Electronic Shielding: The C-F bonds are chemically inert and sterically larger than C-H (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), blocking access to the proteolytic active site.

-

Chiral Evasion: As a D-amino acid, the (R)-isomer is generally not recognized by endogenous L-specific proteases.[1]

19F-NMR Probes

(R)-Phe

References

-

PubChem. (2025).[1][2] (R)-2-Amino-3-(perfluorophenyl)propanoic acid - Compound Summary. National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. (n.d.).[1][2] (R)-2-Amino-3-(perfluorophenyl)propanoic acid Product Specification. Merck KGaA.[1] Link

-

Frontiers in Pharmacology. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives. (Context on fluorinated amino acid bioisosteres). Link

-

National Institutes of Health (NIH). (2020).[1] Host-Enhanced Phenyl-Perfluorophenyl Polar-π Interactions. (Detailed mechanism of quadrupole interactions). Link[1]

-

MedChemExpress. (2024).[1] Amino Acid Derivatives and Physicochemical Properties. Link

Sources

(R)-2-Amino-3-(perfluorophenyl)propanoic acid CAS number

Executive Summary

This technical guide provides a comprehensive analysis of (R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as D-Pentafluorophenylalanine), a critical non-canonical amino acid used in peptide engineering and medicinal chemistry.

Unlike standard phenylalanine, this perfluorinated analog possesses an inverted quadrupole moment, enabling unique supramolecular interactions (polar-

Part 1: Chemical Identity & Physicochemical Properties

The precise identification of the (R)-enantiomer is crucial, as the (S)-enantiomer is the natural L-configuration analog. The (R)-isomer corresponds to the D-amino acid series, often used to induce specific conformational turns or prevent enzymatic degradation.

Core Identifiers

| Property | Specification |

| Chemical Name | (R)-2-Amino-3-(perfluorophenyl)propanoic acid |

| Common Synonyms | D-Pentafluorophenylalanine; H-D-Phe(F)5-OH |

| CAS Number | 40332-58-9 |

| Molecular Formula | |

| Molecular Weight | 255.14 g/mol |

| Stereochemistry | (R)-configuration (D-isomer) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO; sparingly soluble in water |

| pKa Values |

Part 2: Synthesis & Manufacturing

While enzymatic resolution is possible, the preferred industrial route for high optical purity (>99% ee) is Asymmetric Hydrogenation . This method avoids biological contaminants and allows for scalable production of the specific (R)-enantiomer.

Mechanistic Pathway: Asymmetric Hydrogenation

-

Erlenmeyer Azlactone Synthesis: Condensation of pentafluorobenzaldehyde with N-acetylglycine yields the azlactone.

-

Ring Opening: Hydrolysis or alcoholysis opens the ring to form the dehydroamino acid derivative (Enamide).

-

Asymmetric Hydrogenation: The critical step utilizing a Rhodium(I) catalyst with a chiral phosphine ligand (e.g., Rh(COD)-DuPhos) to set the stereocenter.

Synthesis Workflow Diagram

Part 3: Functional Mechanics in Drug Design

The incorporation of (R)-pentafluorophenylalanine into peptides is driven by three distinct "Fluorine Effects" that solve common pharmacokinetic failures.

1. Quadrupole Inversion & Polar-

Stacking

-

Mechanism: Standard Phenylalanine (Phe) has a negative quadrupole moment (electron-rich face). Pentafluorophenylalanine (

-Phe) has a positive quadrupole moment (electron-deficient face) due to the high electronegativity of the five fluorine atoms. -

Application: When placed adjacent to a standard Phe or Tyr residue (i, i+4 spacing),

-Phe forms a "face-to-face" stacked pair. This interaction is electrostatically favorable (attraction between (+) and (-) faces), unlike the repulsive Phe-Phe interaction. -

Result: This "zipper" effect stabilizes

-helices and

2. Metabolic Stability (The D-Amino Effect)

-

Mechanism: Proteolytic enzymes (proteases) are stereospecific, evolving to cleave L-amino acid peptide bonds.

-

Application: Substituting L-Phe with (R)-pentafluorophenylalanine (D-configuration) sterically hinders the active site of proteases.

-

Result: Significant extension of plasma half-life (

).

3.

Reactivity ("Stapling" Potential)

-

Mechanism: The perfluorinated ring is highly activated towards Nucleophilic Aromatic Substitution (

). -

Application: A cysteine thiol (from a remote residue) can displace the para-fluorine atom under basic conditions.

-

Result: Formation of a covalent thioether macrocycle (peptide staple), locking the peptide into a bioactive conformation.

Mechanistic Diagram: The Fluorine Effect

Part 4: Experimental Protocols

Protocol 1: Incorporation in SPPS (Fmoc Chemistry)

Pre-requisite: Use Fmoc-protected (R)-pentafluorophenylalanine (Fmoc-D-Phe(F)5-OH).

-

Resin Preparation: Swell Rink Amide resin in DMF for 30 min.

-

Coupling:

-

Reagents: 3 eq. Fmoc-D-Phe(F)5-OH, 3 eq. HATU, 6 eq. DIPEA.

-

Solvent: DMF (anhydrous).

-

Time: 60 minutes at Room Temperature. Note: The electron-deficient ring reduces the nucleophilicity of the amino group, but does not significantly hinder the carboxyl coupling efficiency.

-

-

Deprotection:

-

Reagent: 20% Piperidine in DMF.

-

Caution: Avoid extended deprotection times (>20 min). Strong nucleophiles (like piperidine) can theoretically attack the perfluoro ring over long durations, though this is slow at RT.

-

-

Cleavage:

-

Standard TFA/TIPS/Water (95:2.5:2.5) cocktail.

-

Protocol 2:

-NMR Profiling

Because fluorine has 100% natural abundance and zero background in biological systems, this residue serves as a sensitive NMR probe.

-

Solvent:

or -

Standard: Trifluoroacetic acid (TFA) as external standard (

-76.5 ppm). -

Expected Signals:

-

Ortho-F (2F):

-140 to -142 ppm (Multiplet). -

Para-F (1F):

-150 to -155 ppm (Triplet). -

Meta-F (2F):

-160 to -162 ppm (Multiplet).

-

-

Interpretation: Shifts in the para-fluorine signal often indicate

-stacking interactions or changes in local solvation.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood to avoid inhalation of dust.

-

Storage: Store at +2°C to +8°C. Keep container tightly closed in a dry and well-ventilated place.

-

Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents and strong bases (potential for

degradation).

References

-

Sigma-Aldrich. (R)-2-Amino-3-(perfluorophenyl)propanoic acid Product Specification.Link

-

Chem-Impex International. Pentafluoro-D-phenylalanine Technical Data.Link

-

National Institutes of Health (NIH) - PubChem. Compound Summary: (R)-2-Amino-3-(perfluorophenyl)propanoic acid.Link

-

Jenkins, C. L., et al. (2013). "Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." Journal of the American Chemical Society. Link

-

Turcotte, M. G., et al. (2011). "Quadrupole-Quadrupole Interactions in Phenyl-Perfluorophenyl Stacking." Journal of Physical Chemistry A. Link

Technical Guide: Solubility & Handling of (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

[1][2]

Executive Summary

(R)-2-Amino-3-(perfluorophenyl)propanoic acid (also known as D-Pentafluorophenylalanine or H-D-Phe(F5)-OH ) is a non-proteinogenic amino acid used critically in peptide engineering and medicinal chemistry.[1][2] The complete fluorination of the phenyl ring imparts unique electronic and steric properties, significantly altering its solubility and lipophilicity compared to non-fluorinated phenylalanine.

This guide provides researchers with validated solubility data, dissolution protocols, and mechanistic insights to ensure reproducibility in drug development and solid-phase peptide synthesis (SPPS) workflows.[2]

Core Compound Identity

| Property | Detail |

| IUPAC Name | (2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |

| Common Name | D-Pentafluorophenylalanine |

| CAS Number | 40332-58-9 (Free Acid) |

| Molecular Formula | C₉H₆F₅NO₂ |

| Molecular Weight | 255.14 g/mol |

| Stereochemistry | D-isomer (R-configuration) |

Physicochemical Profile & Solubility Mechanism[1][2][3]

The "Fluorine Effect" on Solubility

The perfluorination of the aromatic ring introduces strong electron-withdrawing effects that fundamentally shift the compound's behavior in solution compared to native Phenylalanine (Phe).

-

Enhanced Hydrophobicity: The C-F bond is highly non-polar but polarizable. The LogP (partition coefficient) is significantly higher than Phe, making the compound sparingly soluble in pure water but highly soluble in organic solvents.

-

pKa Shift (Acidity Modulation): The strong inductive effect of the pentafluorophenyl group pulls electron density away from the backbone.[3]

-

Carboxyl Group: Becomes more acidic (lower pKa) due to anion stabilization.

-

Amino Group: Becomes less basic (lower pKa of the conjugate acid) due to electron withdrawal.

-

Result: The zwitterionic window is shifted, affecting pH-dependent solubility.[2]

-

Solubility Data Table

Data synthesized from experimental handling of fluorinated amino acids and analogous Fmoc-derivatives.

| Solvent System | Solubility Rating | Saturation Limit (Est.) | Operational Notes |

| Water (pH 7) | Insoluble / Poor | < 1 mg/mL | Hydrophobic aggregation occurs rapidly.[1][2] |

| DMSO | Excellent | > 100 mg/mL | Preferred solvent for stock solutions.[1][2] |

| DMF | Excellent | > 100 mg/mL | Standard for SPPS coupling reactions.[1][2] |

| Methanol/Ethanol | Good | ~ 20–50 mg/mL | Useful for recrystallization; heating may be required.[1][2] |

| 1M HCl | Moderate to Good | ~ 10–20 mg/mL | Protonation of the amine aids dissolution. |

| 1M NaOH | Moderate to Good | ~ 10–20 mg/mL | Deprotonation of carboxylic acid aids dissolution.[1] |

| PBS Buffer | Poor | < 2 mg/mL | Requires organic co-solvent (e.g., 5% DMSO). |

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution

Purpose: Creating a stable stock for biological assays or chemical reactions.[1][2]

-

Weighing: Accurately weigh the target mass of D-Pentafluorophenylalanine (e.g., 25.5 mg for a 100 mM solution in 1 mL).

-

Solvent Addition: Add 100% DMSO (Dimethyl Sulfoxide), anhydrous grade.

-

Note: Do not use water initially.[2]

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

Step Check: If particles persist, sonicate in a water bath at 35°C for 5 minutes. The solution should be clear and colorless.

-

-

Storage: Aliquot into small volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Purpose: Introducing the compound into cell culture or enzymatic assays without precipitation.

-

Start: Use the DMSO stock solution (e.g., 100 mM).

-

Dilution: Slowly add the stock to the aqueous buffer (PBS or media) while vortexing.

-

Critical Rule: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity, unless the assay tolerates higher levels.

-

-

Visual Inspection: Check for "crashing out" (cloudiness).

-

Troubleshooting: If precipitation occurs, lower the working concentration or use a carrier molecule (e.g., Cyclodextrin) to solubilize the hydrophobic fluorinated ring.

-

Protocol C: Solid-Phase Peptide Synthesis (SPPS)

Purpose: Coupling H-D-Phe(F5)-OH (usually Fmoc-protected, but applicable if free acid is used in specific steps).[1][2]

-

Solvent: Dissolve the amino acid in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][2]

-

Concentration: Standard coupling concentration is 0.1 M to 0.2 M.[2]

-

Activation: Add coupling reagents (e.g., HATU/DIEA) immediately before adding to the resin.

-

Note: Fluorinated phenylalanines are sterically bulkier; extend coupling times (e.g., 2x 45 mins) to ensure complete reaction.

-

Decision Logic & Workflows

Visualization 1: Solubility Decision Tree

This logic gate helps researchers select the correct solvent system based on their application.

Caption: Decision tree for selecting the optimal dissolution strategy based on experimental intent.

Visualization 2: Dissolution Workflow

A step-by-step guide to ensuring complete solubilization.

Caption: Standard Operating Procedure (SOP) for preparing high-quality stock solutions.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Cloudiness upon water addition | "Crashing out" due to hydrophobicity.[1][2] | Increase organic co-solvent % (if permitted) or add a solubilizing agent like β-cyclodextrin.[1][2] |

| Gel formation | Self-assembly via π-π stacking.[1][2] | Fluorinated aromatics are prone to stacking.[2] Sonicate at 40°C or add a chaotropic salt (e.g., Guanidinium HCl) if compatible. |

| Slow dissolution in DMF | Large particle size or cold solvent.[1] | Gently warm the DMF to 40°C and sonicate. Ensure the DMF is anhydrous. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2761496, Pentafluorophenylalanine. Retrieved from [Link]

-

MySkinRecipes. (R)-2-Amino-3-(perfluorophenyl)propanoic acid Product Specifications and CAS Verification (CAS 40332-58-9). Retrieved from [Link]

-

ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions (Baseline Comparison Data). Retrieved from [Link]

commercial suppliers of (R)-2-Amino-3-(perfluorophenyl)propanoic acid

An In-depth Technical Guide to (R)-2-Amino-3-(perfluorophenyl)propanoic Acid: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Amino-3-(perfluorophenyl)propanoic acid, also known as (R)-pentafluorophenylalanine, is a non-canonical amino acid of significant interest in medicinal chemistry and protein engineering. The incorporation of a pentafluorophenyl moiety offers profound effects on the physicochemical properties of peptides and proteins, including enhanced metabolic stability, altered lipophilicity, and unique conformational constraints.[1] This guide provides a comprehensive analysis of this compound, addressing the current landscape of its commercial availability, outlining robust synthetic strategies for its preparation, and exploring its applications in modern drug discovery. While direct commercial suppliers are scarce, this document serves as a practical handbook for researchers, offering viable alternatives and detailed methodologies for its synthesis and use.

Physicochemical Properties and Strategic Importance

The substitution of hydrogen atoms with fluorine in the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. The pentafluorophenyl group is strongly electron-withdrawing, which lowers the pKa of adjacent acidic protons and modulates non-covalent interactions.

Key Physicochemical Impacts:

-

Enhanced Lipophilicity: The fluorinated ring can increase the compound's ability to cross cellular membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to enzymatic hydroxylation and degradation, which can extend the half-life of peptide-based therapeutics.[1]

-

Conformational Control: The bulky and electron-poor nature of the C₆F₅ ring can influence peptide folding and enforce specific secondary structures.[]

-

¹⁹F NMR Probe: The presence of five fluorine atoms provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure, dynamics, and ligand binding without background noise from the biological matrix.[][3]

These unique characteristics make (R)-2-Amino-3-(perfluorophenyl)propanoic acid a valuable building block for creating more stable, potent, and traceable therapeutic agents.

Commercial Availability: A Market Analysis

A direct search for reveals limited to no off-the-shelf availability. However, its N-protected Fmoc derivative, essential for solid-phase peptide synthesis, is available from specialized suppliers, indicating its primary use is in custom peptide synthesis workflows. Furthermore, several monofluorinated analogs are readily available and serve as useful tools in their own right.

Table 1: Commercial Availability of N-Fmoc-(L)-pentafluorophenylalanine and Related Monofluorinated (R)-Phenylalanine Analogs

| Compound Name | Structure | CAS Number | Representative Supplier(s) | Notes |

| Fmoc-L-pentafluorophenylalanine | Fmoc-NH-CH(CH₂C₆F₅)-COOH | 205526-32-5 | Sigma-Aldrich[4] | The L-enantiomer is available for peptide synthesis. The (R)-enantiomer is not typically stocked. |

| (R)-2-Amino-3-(2-fluorophenyl)propanoic acid | H₂N-CH(CH₂C₆H₄F)-COOH | 97731-02-7 | Sigma-Aldrich, MedochemExpress | A readily available monofluorinated analog. |

| (R)-2-Amino-3-(3-fluorophenyl)propanoic acid | H₂N-CH(CH₂C₆H₄F)-COOH | 110117-84-5 | PubChem lists multiple vendors | A common positional isomer for structure-activity relationship (SAR) studies. |

| (R)-2-Amino-3-(4-fluorophenyl)propanoic acid | H₂N-CH(CH₂C₆H₄F)-COOH | 18125-46-7 | Sigma-Aldrich | Widely used in medicinal chemistry. |

Given the lack of direct suppliers for the free amino acid in the (R)-configuration, researchers often require a custom synthesis strategy.

Asymmetric Synthesis of (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

For researchers requiring the specific (R)-enantiomer, a de novo asymmetric synthesis is the most reliable approach. One of the most robust and scalable methods utilizes a chiral nickel(II) complex of a Schiff base derived from glycine, which serves as a chiral auxiliary to direct the stereochemistry of alkylation.[5][6] This method consistently yields high enantiomeric purity.[6]

Diagram 1: Proposed Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of the target amino acid.

Experimental Protocol: A Self-Validating System

This protocol outlines a chemically sound, step-by-step methodology. The causality is explained at each stage to ensure trustworthiness and reproducibility.

Objective: To synthesize (R)-2-Amino-3-(perfluorophenyl)propanoic acid in high enantiomeric excess.

Materials:

-

(S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (or similar chiral auxiliary precursor)

-

Nickel(II) nitrate hexahydrate

-

Glycine

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Pentafluorobenzyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

2M Hydrochloric acid (HCl)

-

Diethyl ether

-

Dowex 50WX8 ion-exchange resin

Step 1: Formation of the Chiral Ni(II) Complex

-

Procedure: The chiral Ni(II) complex of the Schiff base of glycine is prepared according to established literature methods, such as those developed by Soloshonok and Belokon.[5] This involves reacting the chiral auxiliary with glycine and a nickel(II) salt. The resulting complex is a stable, planar structure that shields one face of the glycine α-carbon.

-

Causality: The pre-formed, rigid chiral complex is the cornerstone of stereocontrol. It locks the glycine molecule into a specific conformation, making only one trajectory of electrophilic attack favorable, thus ensuring high diastereoselectivity in the subsequent alkylation step.

Step 2: Stereoselective Alkylation

-

Procedure: The Ni(II) complex (1 equivalent) is dissolved in anhydrous DMF. A base such as NaH (1.1 equivalents) is added portion-wise at 0°C to deprotonate the α-carbon of the glycine moiety, forming a nucleophilic enolate. Pentafluorobenzyl bromide (1.2 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Causality: The bulky chiral ligand directs the incoming pentafluorobenzyl group to the opposite face of the complex, leading to the formation of one major diastereomer of the alkylated product. DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction.

Step 3: Hydrolysis and Release of the Amino Acid

-

Procedure: The reaction mixture is quenched with water and the product is extracted with an organic solvent. After solvent removal, the crude alkylated complex is treated with 2M HCl and heated to reflux for 4-6 hours. This process cleaves the Schiff base and releases the free amino acid into the aqueous phase, while the chiral auxiliary precipitates or remains in the organic phase.

-

Causality: Acid hydrolysis is a standard method for cleaving imine bonds and hydrolyzing the ester linkage within the complex, liberating the desired amino acid. This step also protonates the amino and carboxyl groups.

Step 4: Purification

-

Procedure: The aqueous layer from Step 3 is separated, washed with diethyl ether to remove the chiral auxiliary, and then passed through a column of Dowex 50WX8 ion-exchange resin. The resin is washed with water to remove salts, and the amino acid is subsequently eluted with an aqueous ammonia solution. The eluate is collected and lyophilized to yield the pure (R)-2-Amino-3-(perfluorophenyl)propanoic acid.

-

Causality: Ion-exchange chromatography is a highly effective method for purifying amino acids from inorganic salts and other impurities. The cationic amino acid binds to the acidic resin and is selectively released by a basic solution.

Applications in Drug Development and Research

The unique properties of perfluorinated amino acids make them powerful tools for addressing common challenges in peptide and protein-based drug development.

Diagram 2: Role in a Drug Discovery Workflow

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-pentafluoro- L -phenylalanine = 97 205526-32-5 [sigmaaldrich.com]

- 5. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability of (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

This guide provides a comprehensive technical overview of the thermal stability of (R)-2-Amino-3-(perfluorophenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals who utilize this and other fluorinated amino acids in their work. The document outlines the theoretical basis for its stability, presents detailed protocols for its empirical assessment using standard thermal analysis techniques, and discusses the interpretation of the resulting data.

Introduction: The Critical Role of Thermal Stability

(R)-2-Amino-3-(perfluorophenyl)propanoic acid, a derivative of phenylalanine, is a chiral building block of significant interest in pharmaceutical and materials science. Its perfluorinated aromatic group can enhance metabolic stability, improve membrane permeability, and modulate biological activity through strong electron-withdrawing effects[1]. These properties make it a valuable component in the design of peptide mimetics and enzyme inhibitors[1].

Understanding the thermal stability of this compound is paramount for several reasons:

-

Drug Development: Manufacturing processes such as drying, milling, and formulation often involve heat. A thorough understanding of the decomposition temperature and degradation pathways is essential to prevent the formation of impurities and ensure the safety and efficacy of the final drug product.

-

Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, repeated heating cycles are common. The stability of fluorinated amino acid precursors directly impacts the yield and purity of the target peptide.

-

Process Chemistry: Defining safe operating limits for temperature is a critical aspect of process scale-up and chemical manufacturing.

-

Storage and Handling: Determining the thermal stability informs appropriate storage conditions to ensure the long-term integrity of the material[1].

This guide will focus on the two primary techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Physicochemical Properties and Expected Thermal Behavior

The thermal stability of an amino acid is intrinsically linked to its molecular structure. Standard amino acids typically decompose, rather than melt or boil, at temperatures between 185 °C and 280 °C[2][3]. The decomposition process is often endothermic and results in the evolution of gases like H₂O and NH₃[2][4].

For (R)-2-Amino-3-(perfluorophenyl)propanoic acid, the presence of the C₆F₅ group is expected to significantly influence its thermal behavior compared to natural phenylalanine. The strong carbon-fluorine bonds and the electron-withdrawing nature of the perfluorophenyl ring can alter the bond dissociation energies within the molecule. While this can enhance metabolic stability, it also introduces unique thermal degradation pathways. The thermal decomposition of fluorinated compounds can release corrosive gases, such as hydrogen fluoride (HF), which poses challenges for analytical instrumentation[5].

Core Analytical Techniques for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for evaluating thermal stability. When used in conjunction, they provide a comprehensive picture of how a material responds to heat.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperature at which a material begins to degrade and the extent of mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition. Decompositions are typically exothermic or endothermic events that can be quantified by DSC[2][3].

Experimental Protocols

The following protocols are designed to be self-validating and provide a robust assessment of thermal stability. They are presented as a logical workflow from sample preparation to data analysis.

Overall Experimental Workflow

The systematic evaluation of thermal stability follows a clear path to ensure data integrity and comprehensive characterization.

Protocol for Thermogravimetric Analysis (TGA)

Causality: This protocol uses a standard heating rate of 10 °C/min under an inert nitrogen atmosphere. The inert atmosphere prevents oxidative decomposition, allowing for the determination of the intrinsic thermal stability of the molecule. A faster rate might shift decomposition to higher temperatures, while a slower rate could broaden the event, making the onset difficult to determine.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass signals are calibrated using certified reference materials (e.g., calcium oxalate).

-

Atmosphere: Set the purge gas to high-purity nitrogen (99.999%) with a flow rate of 50 mL/min. This removes atmospheric oxygen and any evolved gaseous products.

-

Sample Preparation:

-

Tare a clean, empty platinum or alumina crucible. Expertise Note: Alumina is preferred for fluorinated compounds as it is more resistant to potential corrosion from HF gas[5].

-

Accurately weigh 3-5 mg of the dried (R)-2-Amino-3-(perfluorophenyl)propanoic acid into the crucible. A smaller sample size minimizes thermal gradients within the sample.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ), defined as the temperature at which significant mass loss begins. This is typically calculated using the tangent method on the mass loss curve.

-

Record the percentage of mass loss at different temperature points.

-

Identify the temperature of maximum decomposition rate (Tₚₑₐₖ) from the peak of the first derivative of the TGA curve (DTG curve).

-

Protocol for Differential Scanning Calorimetry (DSC)

Causality: This protocol is designed to identify the melting point and the enthalpy of decomposition. The use of hermetically sealed aluminum pans prevents mass loss before the decomposition event, ensuring an accurate measurement of the heat flow associated with thermal transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the dried sample into a tared aluminum DSC pan.

-

Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min. Trustworthiness Note: The upper temperature limit should be set based on the TGA results to avoid significant decomposition that could damage the DSC cell.

-

-

Data Analysis:

-

Identify any endothermic peaks corresponding to melting. Record the onset temperature and the peak temperature.

-

Identify and integrate any sharp exothermic or endothermic peaks associated with decomposition. This provides the enthalpy of decomposition (ΔHₔₑ꜀).

-

Data Interpretation and Expected Results

Based on the analysis of similar amino acids and fluorinated compounds, a specific thermal profile for (R)-2-Amino-3-(perfluorophenyl)propanoic acid can be anticipated.

Expected Quantitative Data

The following table summarizes the kind of quantitative data that would be generated from the TGA and DSC experiments. The values provided are hypothetical but representative for this class of compound.

| Parameter | Technique | Expected Value | Significance |

| Melting Point (Tₘ) | DSC | ~200-240 °C | Indicates the transition from solid to liquid phase. Often overlaps with decomposition. |

| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | ~250-280 °C | The temperature at which the material begins to chemically degrade. A key stability indicator. |

| Peak Decomposition Temp (Tₚₑₐₖ) | TGA (DTG) | ~280-310 °C | The temperature of the maximum rate of mass loss. |

| Enthalpy of Decomposition (ΔHₔₑ꜀) | DSC | Endothermic | Most amino acids exhibit endothermic decomposition[2][3]. The magnitude indicates the energy absorbed during bond breaking. |

| Residual Mass @ 600 °C | TGA | < 5% | Indicates the completeness of the decomposition under an inert atmosphere. |

Potential Degradation Pathways

The thermal decomposition of amino acids is a complex process. For phenylalanine, primary decomposition steps include competing pathways like direct decarboxylation (loss of CO₂) and the rupture of C-C bonds, along with deamination (loss of NH₃) and dehydration[6].

For the perfluorinated analogue, the C-F bonds are exceptionally strong, but the electron-withdrawing C₆F₅ group can weaken the adjacent C-C sigma bond. Theoretical studies on other perfluorinated carboxylic acids suggest that an initial step can be the elimination of HF[7][8].

A simplified, hypothetical degradation pathway might involve:

-

Intramolecular Condensation: Formation of a cyclic diketopiperazine with the elimination of water, a common pathway for many amino acids at elevated temperatures.

-

Decarboxylation: Loss of CO₂ from the carboxylic acid group.

-

Deamination & HF Elimination: Concurrent or sequential loss of ammonia and hydrogen fluoride, potentially leading to unsaturated intermediates.

-

Fragmentation of the Ring: The highly stable perfluorophenyl ring will likely remain intact until higher temperatures, where it will eventually fragment.

Conclusion

The thermal stability of (R)-2-Amino-3-(perfluorophenyl)propanoic acid is a critical parameter for its application in drug development and materials science. A systematic evaluation using TGA and DSC provides essential data on its decomposition temperature, energetic profile, and degradation behavior. The presence of the perfluorophenyl group is expected to confer high thermal stability, with decomposition likely initiating above 250 °C. The primary degradation pathways are anticipated to involve a combination of condensation, decarboxylation, and elimination reactions. The protocols and interpretive guidance provided herein offer a robust framework for researchers to confidently assess the thermal properties of this and other novel fluorinated compounds.

References

-

MySkinRecipes. (n.d.). (R)-2-Amino-3-(perfluorophenyl)propanoic acid. Retrieved from [Link]

- Rodante, F., Marrosu, G., & Catalani, G. (1992). Thermal-Analysis of Some Alpha-Amino-Acids with Similar Structures. Thermochimica Acta, 194, 197-213.

-

Weiss, M. S., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. Available from: [Link]

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

Gao, W., et al. (2020). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Journal of Thermal Analysis and Calorimetry, 140, 1937-1947. Available from: [Link]

-

Simões, A. S., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(17), 6845–6854. Available from: [Link]

-

LabTesting. (n.d.). Can a Simultaneous DSC/TGA Analyzer Be Used for Fluorine-Containing Samples? Retrieved from [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 17(4), 865-873. Available from: [Link]

-

Wesolowski, C. A., & Pochan, D. J. (2017). Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. Journal of Peptide Science, 23(1), 60-66. Available from: [Link]

- Gajewy, J., et al. (2014). Thermal decomposition of amino acids. Journal of Thermal Analysis and Calorimetry, 118, 105-112.

-

Weiss, M. S., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. Available from: [Link]

Sources

- 1. (R)-2-Amino-3-(perfluorophenyl)propanoic acid [myskinrecipes.com]

- 2. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. betterceramic.com [betterceramic.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

The Strategic Incorporation of Perfluorophenylalanine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the repertoire of fluorinated building blocks, perfluorophenylalanine (PFP) and its derivatives stand out for their unique physicochemical properties that can profoundly influence molecular conformation, stability, and biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of perfluorophenylalanine derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the transformative potential of these unique amino acids in peptide engineering, drug discovery, and functional materials development.

Introduction: The Fluorine Advantage in Phenylalanine Analogs

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine imparts a range of desirable properties. The high electronegativity and small size of fluorine atoms create a strong carbon-fluorine bond, leading to molecules with altered stability and reactivity. Specifically, the pentafluorophenyl group in (S)-pentafluorophenylalanine (Pff) offers a unique combination of increased hydrophobicity and steric bulk while maintaining a shape analogous to the natural phenylalanine side chain.[1] This "fluoro-stabilization effect" can enhance protein stability against both chemical and thermal denaturation.[2]

The unique properties of perfluorinated amino acids make them invaluable tools for:

-

Enhancing Protein and Peptide Stability: The increased hydrophobicity of the perfluorinated aromatic ring can drive protein folding and stabilize secondary and tertiary structures.[1][3]

-

Modulating Protein-Protein Interactions: The introduction of the bulky and electron-withdrawing pentafluorophenyl group can alter binding affinities and specificities.

-

19F NMR Spectroscopy Probes: The presence of multiple fluorine atoms provides a sensitive handle for non-invasive in-situ monitoring of protein conformation and ligand binding.

-

Developing Novel Therapeutics: Fluorinated amino acids can improve the metabolic stability and pharmacokinetic profiles of peptide-based drugs.

-

Creating Advanced Biomaterials: Self-assembling perfluorophenylalanine derivatives can form hydrogels with applications in sustained drug release.[4][5]

This guide will explore these applications in detail, providing the foundational knowledge and practical protocols to empower researchers in harnessing the power of perfluorophenylalanine derivatives.

Synthesis of Perfluorophenylalanine Derivatives

The synthesis of enantiomerically pure perfluorophenylalanine derivatives is a critical first step for their successful application. Several synthetic strategies have been developed, each with its own advantages and considerations.

Alkylation of Glycine Equivalents

A common and effective method involves the alkylation of a chiral glycine enolate equivalent with a pentafluorobenzyl halide. A notable example is the use of a Ni(II) complex of a Schiff base derived from glycine.

Experimental Protocol: Synthesis of (S)-pentafluorophenylalanine via Ni(II) Complex Alkylation [2]

-

Complex Formation: React glycine with (S)-2-[N-(N'-benzylprolyl)amino]benzophenone and Ni(NO₃)₂ to form the chiral Ni(II) complex.

-

Alkylation: Treat the complex with pentafluorobenzyl chloride in the presence of a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like DMF. The chiral ligand directs the alkylation to stereoselectively form the (S)-pentafluorophenylalanine derivative within the complex.

-

Hydrolysis: Decompose the resulting complex with aqueous HCl to release the enantiomerically enriched (S)-pentafluorophenylalanine.

-

Purification: Purify the final product by recrystallization or column chromatography.

Causality: The choice of the chiral auxiliary is paramount for achieving high enantioselectivity. The rigid structure of the Ni(II) complex shields one face of the glycine enolate, forcing the incoming electrophile (pentafluorobenzyl chloride) to attack from the less hindered face, thus controlling the stereochemistry of the newly formed C-C bond.

Enzymatic and Asymmetric Synthesis

Enzymatic and other asymmetric synthetic methods offer routes to highly enantiopure perfluorophenylalanine. For instance, transamination reactions catalyzed by specific aminotransferases can convert pentafluorophenylpyruvic acid to the corresponding amino acid with high enantiomeric excess.

Applications in Peptide and Protein Chemistry

The incorporation of perfluorophenylalanine into peptides and proteins can dramatically alter their properties and functions.

Enhancing Structural Stability

The replacement of natural hydrophobic amino acids with their fluorinated counterparts can significantly increase protein stability.[1] This is attributed to the increased hydrophobicity of the perfluorinated side chain, which can strengthen the hydrophobic core of a protein.

Case Study: Villin Headpiece Subdomain

A systematic study on the 35-residue chicken villin headpiece subdomain (c-VHP) demonstrated that a Phe-10 to F5-Phe mutation resulted in enhanced tertiary structural stability compared to the native sequence.[6] This highlights the context-dependent nature of stabilization, where the specific location of the substitution is critical.

Pentafluorophenyl Esters in Peptide Synthesis

Perfluoroaryl reagents, particularly pentafluorophenyl (PFP) esters, are powerful tools in peptide synthesis.[7] The highly electron-withdrawing nature of the pentafluorophenyl group makes the PFP ester an excellent leaving group, facilitating rapid and efficient amide bond formation with minimal side reactions.[8][9][10]

Workflow for Solid-Phase Peptide Synthesis (SPPS) using PFP Esters

Caption: Solid-Phase Peptide Synthesis (SPPS) using pre-activated Fmoc-amino acid pentafluorophenyl esters.

Experimental Protocol: Peptide Coupling using Fmoc-Amino Acid-PFP Esters [7][11]

-

Amino Acid Activation: Prepare the Fmoc-amino acid pentafluorophenyl ester by reacting the Fmoc-protected amino acid with pentafluorophenol and a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

-

Resin Preparation: Start with a solid support resin functionalized with a linker and a free amino group.

-

Fmoc Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine.

-

Coupling: Add the pre-activated Fmoc-amino acid-PFP ester to the resin. The activated ester will react with the free amine on the resin to form a peptide bond. The reaction is typically fast and can be performed at room temperature.

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality: The high reactivity of PFP esters allows for rapid coupling times, which minimizes the risk of racemization, a common side reaction in peptide synthesis.[8][10] This is particularly advantageous for the synthesis of long or difficult peptide sequences. The use of pre-formed activated esters also avoids exposing the growing peptide chain to the activating reagent, further reducing the potential for side reactions.[7]

Quantitative Data: Coupling Efficiency

| Activating Agent | Relative Coupling Rate | Reference |

| p-Nitrophenyl (ONp) Ester | 1 | [9] |

| Pentachlorophenyl (PCP) Ester | 3.4 | [9] |

| Pentafluorophenyl (PFP) Ester | 111 | [9] |

Perfluorophenylalanine in Drug Discovery and Development

The unique properties of perfluorophenylalanine derivatives make them attractive for incorporation into peptide-based drug candidates.

-

Increased Metabolic Stability: The strong C-F bond can block sites of metabolic degradation by proteases, leading to a longer in vivo half-life.

-

Enhanced Binding Affinity: The electron-withdrawing nature of the pentafluorophenyl ring can lead to favorable electrostatic interactions with protein targets.

-

Improved Pharmacokinetic Properties: The increased hydrophobicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Fluorinated aromatic amino acids have shown cytostatic activities and are being explored as potential chemotherapeutics.

Biophysical and Spectroscopic Applications

The presence of fluorine atoms in perfluorophenylalanine provides a powerful tool for biophysical studies.

-

19F NMR Spectroscopy: 19F has a nuclear spin of 1/2 and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. The chemical shift of the fluorine atoms in a perfluorophenylalanine residue is highly sensitive to the local electronic environment. This allows for the non-invasive study of:

-

Protein folding and conformational changes.

-

Protein-ligand interactions.

-

Dynamics of protein structure.

-

Advanced Materials: Perfluorophenylalanine-Derived Hydrogels

Self-assembling low-molecular-weight gelators derived from perfluorophenylalanine have emerged as promising biomaterials. For instance, fluorenylmethyloxycarbonyl-modified perfluorophenylalanine (Fmoc-F5-Phe) derivatives can form supramolecular hydrogels.[4][5]

These hydrogels have shown potential for the sustained and localized delivery of protein therapeutics.[4][5] The release of encapsulated proteins can be modulated by factors such as the pH of the hydrogel and the isoelectric point and molecular weight of the protein cargo.[4]

Diagram of Hydrogel Self-Assembly

Caption: Schematic of the self-assembly of Fmoc-F5-Phe derivatives into a hydrogel network.

Conclusion and Future Perspectives

Perfluorophenylalanine and its derivatives represent a versatile and powerful class of unnatural amino acids. Their unique combination of hydrophobicity, steric bulk, and electronic properties offers a wealth of opportunities for modulating the structure, stability, and function of peptides and proteins. From enhancing the therapeutic potential of peptide drugs to creating novel biomaterials and enabling sophisticated biophysical studies, the applications of perfluorophenylalanine are continually expanding. As synthetic methodologies become more refined and our understanding of the "fluorine effect" deepens, we can expect to see even more innovative applications of these remarkable building blocks in the years to come.

References

-

Perfluorocarbons in Chemical Biology. (2020). PMC - NIH. Retrieved from [Link]

-

Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. (2015). PubMed. Retrieved from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PMC. Retrieved from [Link]

-

Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Walsh Medical Media. Retrieved from [Link]

-

Recent Advances in the Synthesis of Fluorinated Amino Acids. (2025). ResearchGate. Retrieved from [Link]

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). NIH. Retrieved from [Link]

-

Fluorinated amino acids : compatibility with native protein structures and effects on protein – protein interactions. (2011). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C1CS15241F. Retrieved from [Link]

- The Crucial Role of Pentafluorophenol in Efficient Peptide Synthesis. [No Source Found].

-

Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein. (2006). PubMed. Retrieved from [Link]

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the. (2026). Dilun Biotechnology. Retrieved from [Link]

-

Fmoc-Phe(F5)-OH [205526-32-5]. Aapptec Peptides. Retrieved from [Link]

-

Herstellung von ar‐Pentafluor‐L‐phenylalanin. (1971). Semantic Scholar. Retrieved from [Link]

-

Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2023). ACS Biomaterials Science & Engineering. Retrieved from [Link]

-

Figure S7. Fluorescence emission spectra of A. Fmoc-F 5-Phe-PEG and B.... ResearchGate. Retrieved from [Link]

-

Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester. (1993). PubMed. Retrieved from [Link]

-

Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. (2023). PubMed. Retrieved from [Link]

-

Polymorphism and Modulation of Para-Substituted l-Phenylalanine. (2018). PMC - NIH. Retrieved from [Link]

-

Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. (1980). PubMed. Retrieved from [Link]

Sources

- 1. Perfluorocarbons in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

Methodological & Application

incorporation of (R)-2-Amino-3-(perfluorophenyl)propanoic acid into peptides

Application Note & Protocol

Topic: Strategic Incorporation of (R)-2-Amino-3-(perfluorophenyl)propanoic Acid into Synthetic Peptides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Advantage of Perfluorination in Peptide Science

The strategic modification of peptides with non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated amino acids have emerged as powerful tools for modulating the physicochemical and biological properties of peptides.[1][2] The incorporation of (R)-2-Amino-3-(perfluorophenyl)propanoic acid, a phenylalanine analogue bearing a perfluorinated phenyl ring, offers a unique combination of benefits including enhanced metabolic stability, predictable conformational influence, and the introduction of a sensitive ¹⁹F NMR probe.[3][4]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this versatile building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. It addresses the unique chemical considerations posed by the bulky and electron-withdrawing perfluorophenyl moiety and offers field-tested strategies to ensure high-yield, high-purity synthesis.

The Building Block: (R)-2-Amino-3-(perfluorophenyl)propanoic Acid

The unique properties of this amino acid stem directly from the replacement of hydrogen with fluorine on the phenyl ring.

Caption: Chemical structure of the non-canonical amino acid.

Physicochemical Properties & Rationale for Incorporation

The substitution of hydrogen with fluorine imparts profound changes, making this a highly strategic choice for peptide design.

| Property | Value / Description | Rationale & Impact on Peptides |

| Molecular Formula | C₉H₆F₅NO₂ | - |

| Molecular Weight | 255.14 g/mol | Important for mass spectrometry verification of incorporation.[3] |

| CAS Number | 40332-58-9 | Unique identifier for sourcing and regulatory purposes.[3] |

| Increased Lipophilicity | The perfluorophenyl group is highly lipophilic. | Enhances the ability of peptides to cross cellular membranes and can improve oral bioavailability.[3][4] |

| Metabolic Stability | The C-F bond is exceptionally strong and stable. | Confers significant resistance to enzymatic degradation, particularly by cytochrome P450 enzymes, prolonging the peptide's in vivo half-life.[5] |

| Conformational Rigidity | The bulky side chain restricts torsional angles. | Can be used to stabilize specific secondary structures like α-helices or β-sheets, locking the peptide into a bioactive conformation.[4] |

| ¹⁹F NMR Signature | Contains five magnetically equivalent fluorine atoms. | Acts as a powerful, non-invasive probe for studying peptide structure, dynamics, and ligand binding via ¹⁹F NMR spectroscopy.[4] |

| Unique Interactions | Can participate in "fluorous" interactions. | May promote specific self-assembly patterns or novel protein-protein interactions, creating unique biomaterials or influencing quaternary structure.[4][6] |

Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)

For incorporating specialized residues like (R)-2-Amino-3-(perfluorophenyl)propanoic acid, Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the methodology of choice. It offers a robust framework for building complex peptide sequences through iterative cycles of deprotection and coupling, with the growing peptide chain anchored to a solid support. This simplifies purification by allowing excess reagents and byproducts to be washed away after each step.[7][8]

Caption: Overall workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Fmoc-SPPS Incorporation

This protocol is designed for manual synthesis but is directly adaptable to automated synthesizers.

Materials & Reagents

-

Resin: Rink Amide MBHA resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).

-

Protected Amino Acids: Standard Fmoc-protected amino acids and Fmoc-(R)-2-Amino-3-(perfluorophenyl)propanoic acid.

-